molecular formula C9H9BrO3 B2664686 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethan-1-one CAS No. 898617-38-4

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethan-1-one

Cat. No. B2664686
Key on ui cas rn: 898617-38-4
M. Wt: 245.072
InChI Key: ZLGLYKICXOFLEU-UHFFFAOYSA-N
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Patent
US08536157B2

Procedure details

A solution of ketone 38 (220 mg, 0.766 mmol) in dry CH2Cl2 (2.0 mL) was treated with AlCl3 (306 mg, 2.29 mmol) and the resulting mixture stirred at 18° C. under a nitrogen atmosphere for 2 h. The ensuing mixture was partitioned between H2O (5 mL) and CH2Cl2 (5 mL) then the separated aqueous phase extracted with CH2Cl2 (1×15 mL). The combined organic fractions were dried (MgSO4), filtered and concentrated under reduced pressure and the ensuing residue subjected to flash chromatography (15:85 v/v ethyl acetate/hexane elution) to afford the title compound 39 (184 mg, 98%) as a pale-yellow solid, m.p. 109.7-111.4° C., Rf 0.4 in 1:1 v/v ethyl acetate/hexane.
Name
ketone
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10]C(C)C)=[CH:4][C:3]=1[C:14](=[O:16])[CH3:15].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([OH:10])=[CH:4][C:3]=1[C:14](=[O:16])[CH3:15] |f:1.2.3.4|

Inputs

Step One
Name
ketone
Quantity
220 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)OC)OC(C)C)C(C)=O
Name
Quantity
306 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 18° C. under a nitrogen atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ensuing mixture was partitioned between H2O (5 mL) and CH2Cl2 (5 mL)
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous phase extracted with CH2Cl2 (1×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
the ensuing residue subjected to flash chromatography (15:85 v/v ethyl acetate/hexane elution)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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